molecular formula C10H17N B13242657 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B13242657
M. Wt: 151.25 g/mol
InChI Key: LQVRDUQCZWXGNU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by the presence of two methyl groups at positions 3 and 5 on the piperidine ring and a prop-2-yn-1-yl group at position 1. It is a valuable building block in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine typically involves the alkylation of 3,5-dimethylpiperidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes .

Scientific Research Applications

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(prop-2-yn-1-yl)piperidine is unique due to the combination of its piperidine ring, methyl groups, and prop-2-yn-1-yl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3,5-dimethyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C10H17N/c1-4-5-11-7-9(2)6-10(3)8-11/h1,9-10H,5-8H2,2-3H3

InChI Key

LQVRDUQCZWXGNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC#C)C

Origin of Product

United States

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